2-(3-Chloro-4-ethoxyphenyl)acetonitrile
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Overview
Description
2-(3-Chloro-4-ethoxyphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloro and ethoxy group attached to a phenyl ring, with an acetonitrile group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)acetonitrile typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a suitable cyanide source. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-4-ethoxyphenyl)acetic acid.
Reduction: Formation of 2-(3-Chloro-4-ethoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-ethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The chloro and ethoxy groups may influence the compound’s reactivity and binding affinity to target molecules. Pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)acetonitrile
- 2-(3-Chloro-4-fluorophenyl)acetonitrile
- 2-(3-Chloro-4-methylphenyl)acetonitrile
Uniqueness
2-(3-Chloro-4-ethoxyphenyl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its chemical properties and reactivity. Compared to similar compounds with different substituents, the ethoxy group may enhance solubility and alter the compound’s interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,2,5H2,1H3 |
InChI Key |
MOBLULYUFKRLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC#N)Cl |
Origin of Product |
United States |
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